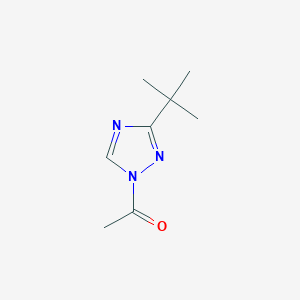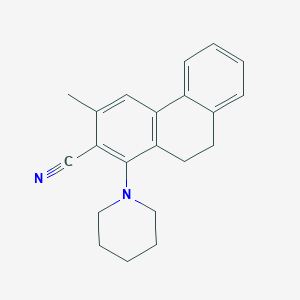
3-Methyl-1-(piperidin-1-yl)-9,10-dihydrophenanthrene-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-(piperidin-1-yl)-9,10-dihydrophenanthrene-2-carbonitrile is a complex organic compound that features a piperidine ring, a phenanthrene backbone, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(piperidin-1-yl)-9,10-dihydrophenanthrene-2-carbonitrile typically involves multiple steps, starting with the formation of the phenanthrene backbone. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the phenanthrene core. The introduction of the piperidine ring can be achieved through nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable leaving group on the phenanthrene backbone. The nitrile group is usually introduced via a cyanation reaction, often using reagents such as sodium cyanide or potassium cyanide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis. Purification steps such as recrystallization, chromatography, and distillation are often employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(piperidin-1-yl)-9,10-dihydrophenanthrene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon, resulting in the reduction of the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthrenequinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-Methyl-1-(piperidin-1-yl)-9,10-dihydrophenanthrene-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(piperidin-1-yl)-9,10-dihydrophenanthrene-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and phenanthrene backbone allow the compound to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The nitrile group can also participate in hydrogen bonding and other interactions, further enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperidine, piperidinone, and substituted piperidines share the piperidine ring structure.
Phenanthrene Derivatives: Compounds such as phenanthrene, phenanthrenequinone, and substituted phenanthrenes share the phenanthrene backbone.
Nitrile Compounds: Compounds like benzonitrile, acetonitrile, and other nitrile-containing molecules share the nitrile functional group.
Uniqueness
3-Methyl-1-(piperidin-1-yl)-9,10-dihydrophenanthrene-2-carbonitrile is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the piperidine ring, phenanthrene backbone, and nitrile group in a single molecule allows for a wide range of interactions and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H22N2 |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
3-methyl-1-piperidin-1-yl-9,10-dihydrophenanthrene-2-carbonitrile |
InChI |
InChI=1S/C21H22N2/c1-15-13-19-17-8-4-3-7-16(17)9-10-18(19)21(20(15)14-22)23-11-5-2-6-12-23/h3-4,7-8,13H,2,5-6,9-12H2,1H3 |
InChI Key |
BIDWDQJGEXZIPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCC3=CC=CC=C32)C(=C1C#N)N4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-hydroxy-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13094327.png)
![3,4,7,8,9,10-Hexahydrocyclopenta[d]pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B13094328.png)
![(E)-N-(Amino(2-amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)methylene)benzamide](/img/structure/B13094330.png)
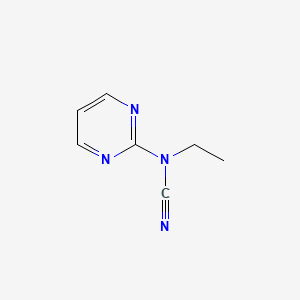
![1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)pent-2-yn-1-one](/img/structure/B13094341.png)
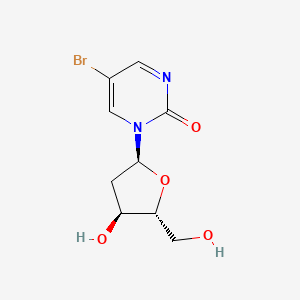
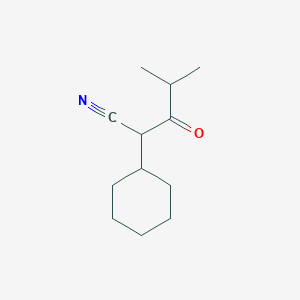
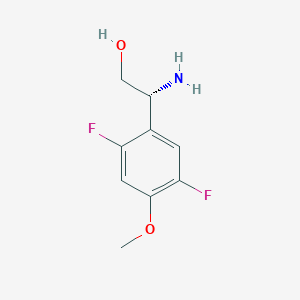
![1-pivaloyl-3,4-dihydrobenzo[cd]indol-5(1H)-one](/img/structure/B13094356.png)
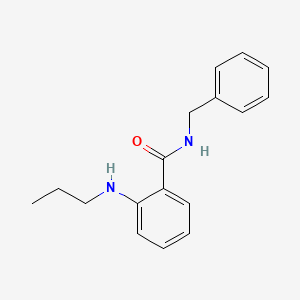
![methyl (3Z)-1-(2-chloroacetyl)-3-[methoxy(phenyl)methylidene]-2-oxoindole-6-carboxylate](/img/structure/B13094372.png)
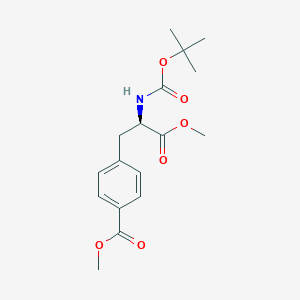
![6-(4-(Cyclopropanecarbonyl)piperazin-1-yl)benzo[d]isothiazole-3-carboxylic acid](/img/structure/B13094379.png)
